molecular formula C19H40SiSn B12558822 Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane CAS No. 156743-16-7

Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane

Cat. No.: B12558822
CAS No.: 156743-16-7
M. Wt: 415.3 g/mol
InChI Key: YYAGYRCOMGYJEJ-UHFFFAOYSA-N
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Description

Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-yl]silane is an organometallic compound featuring a conjugated diene backbone substituted with both trimethylsilyl (SiMe₃) and tributylstannyl (SnBu₃) groups. Its molecular formula is C₂₀H₄₀SiSn, with a molecular weight of 428.19 g/mol . The compound’s structure combines silicon and tin moieties, which impart unique electronic and steric properties. The conjugated diene system enhances reactivity in cross-coupling and cycloaddition reactions, while the tributylstannyl group enables participation in Stille couplings .

Properties

CAS No.

156743-16-7

Molecular Formula

C19H40SiSn

Molecular Weight

415.3 g/mol

IUPAC Name

trimethyl(4-tributylstannylbuta-1,3-dienyl)silane

InChI

InChI=1S/C7H13Si.3C4H9.Sn/c1-5-6-7-8(2,3)4;3*1-3-4-2;/h1,5-7H,2-4H3;3*1,3-4H2,2H3;

InChI Key

YYAGYRCOMGYJEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CC=C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane typically involves the reaction of tributylstannyl compounds with trimethylsilyl reagents. One common method is the reaction of tributylstannyl chloride with trimethylsilylacetylene under specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored using techniques like gas chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using distillation or chromatography techniques.

Chemical Reactions Analysis

Cross-Coupling Reactions

The tributylstannyl group facilitates Stille coupling reactions, while the trimethylsilyl moiety stabilizes intermediates. Key examples include:

Stille Coupling with Aryl Halides

Reaction with aryl bromides in the presence of palladium catalysts yields coupled products with high efficiency:

SubstrateCatalyst SystemYieldProduct Application
Aryl bromide 16 Pd-BI-DIME (5 mol%)89%Synthesis of polycyclic compounds
Bromide 19 Pd₂(dba)₃/PCy₃57%Functionalized enyne intermediates

These reactions proceed under mild conditions (−78°C to room temperature) and tolerate steric hindrance, making them valuable for constructing complex architectures .

Functionalization Reactions

The buta-1,3-diene backbone undergoes selective modifications:

Alkyne Silylation

Lithiation followed by quenching with TMSCl introduces additional silyl groups:

text
Terminal alkyne + n-BuLi → Lithiated intermediate Intermediate + TMSCl → Trimethylsilyl-derivatized product [3]

This method achieves functionalization without degrading the stannyl group.

Oxidative Transformations

Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the diene system to form quinone methides, enabling subsequent cyclization .

Comparative Reactivity with Analogues

The compound’s dual functionality distinguishes it from related organometallics:

CompoundKey Reactivity Difference
Tributyl(vinyl)tinLacks silyl stabilization; lower thermal stability
1,4-Bis(trimethylsilyl)buta-1,3-diyneNo stannyl group; limited cross-coupling utility
Trimethyl(phenyl)tinPhenyl group reduces diene conjugation efficiency

The synergistic effect of silicon and tin enhances both stability and reactivity, enabling sequential transformations .

Scientific Research Applications

Synthetic Applications

1. Cross-Coupling Reactions

Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane is primarily utilized in cross-coupling reactions, such as the Stille reaction, where it acts as a coupling partner with various electrophiles. The presence of the tributylstannyl group allows for efficient coupling with aryl halides and vinyl halides, facilitating the formation of complex organic molecules.

Case Study: Stille Coupling

In a study involving the synthesis of conjugated enynes, this compound was successfully coupled with aryl bromides to yield high-purity products. The reaction conditions were optimized to achieve yields exceeding 75%, demonstrating the effectiveness of the tributylstannyl moiety in promoting reaction efficiency .

Applications in Material Science

2. Synthesis of Functionalized Polymers

The compound has been explored for its potential in synthesizing functionalized polymers through radical polymerization techniques. The incorporation of this compound into polymer backbones can enhance thermal stability and mechanical properties.

Research Findings

Studies indicate that polymers derived from this silane exhibit improved thermal stability compared to their non-stannylated counterparts. This makes them suitable for applications in high-temperature environments .

Biological Applications

3. Potential Pharmaceutical Uses

The reactivity of this compound has also been investigated for potential pharmaceutical applications. Its derivatives have shown promise as intermediates in the synthesis of bioactive compounds.

Case Study: Hepatitis C Inhibitors

In research focused on hepatitis C virus inhibitors, derivatives of this compound were synthesized and evaluated for antiviral activity. Initial results indicated that these compounds could inhibit viral replication effectively, highlighting their potential as therapeutic agents .

Summary of Applications

Application Area Details
Cross-Coupling ReactionsEffective in Stille reactions with aryl halides; yields > 75%
Material ScienceEnhances thermal stability in functionalized polymers
Pharmaceutical SynthesisPotential use in synthesizing hepatitis C inhibitors

Mechanism of Action

The mechanism of action of Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane involves its ability to form stable bonds with other atoms, particularly carbon. The silicon and tin atoms in the compound can participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Trimethyl(4-phenyl-1,3-butadiyn-1-yl)silane

  • Molecular Formula : C₁₃H₁₄Si
  • Molecular Weight : 198.34 g/mol
  • Key Differences : Replaces the tributylstannyl group with a phenyl ring and features a butadiyne (C≡C–C≡C) backbone instead of a diene. The absence of tin reduces toxicity but limits utility in Stille couplings. The conjugated diyne system offers rigidity, enhancing use in materials science .

1,4-Bis(trimethylsilyl)-1,3-butadiyne

  • Molecular Formula : C₁₀H₁₈Si₂
  • Molecular Weight : 194.42 g/mol
  • Key Differences : Contains two trimethylsilyl groups on a butadiyne backbone. The symmetric structure facilitates polymerization into conductive materials, contrasting with the unsymmetric tin-silicon diene system in the target compound .

Organotin and Organoboron Analogues

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

  • Molecular Formula : C₁₁H₂₁BO₂Si
  • Molecular Weight : 224.18 g/mol
  • Key Differences : Substitutes tin with a boron-containing dioxaborolane group. This compound is tailored for Suzuki-Miyaura couplings, whereas the tributylstannyl variant excels in Stille reactions. The ethynyl (C≡C) spacer alters conjugation compared to the diene system .

Trimethylsilylethynyltri-n-butyltin

  • Molecular Formula : C₁₇H₃₆SiSn
  • Molecular Weight : 403.27 g/mol
  • Key Differences : Features an ethynyl (C≡C) linker between silicon and tin. The linear alkyne structure reduces conjugation effects compared to the diene system, impacting reactivity in cycloadditions .

Physicochemical Properties

Property Target Compound Trimethyl(4-phenylbutadiynyl)silane 1,4-Bis(trimethylsilyl)butadiyne
Molecular Weight (g/mol) 428.19 198.34 194.42
Conjugation Length Diene (C=C–C=C) Diyne (C≡C–C≡C) Diyne (C≡C–C≡C)
Heavy Atom Sn None Si
LogP (Predicted) ~6.2 ~3.8 ~4.1

Q & A

Q. What are the most reliable synthetic methodologies for preparing Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane?

The compound can be synthesized via homologative coupling reactions using organometallic catalysts. For example, the Cp₂ZrCl₂–Et₃Al reagent system enables the coupling of trimethylsilyl-substituted alkynes with tributylstannyl reagents, yielding conjugated dienes with high regioselectivity . Alkyne metathesis is another viable approach, as demonstrated in the synthesis of structurally similar silane-terminated conjugated systems (e.g., trimethyl(penta-1,3-diynyl)silane) using molybdenum-based catalysts . Key steps include strict temperature control (−78°C to room temperature), inert atmosphere, and purification via flash chromatography on silica gel.

Q. How can researchers characterize the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is critical for confirming regiochemistry and bonding patterns. For instance, ¹H NMR of analogous compounds like (Butane-1,3-diyne-1,4-diyl)bis(triisopropylsilane) reveals distinct proton environments for silyl and stannyl groups . X-ray crystallography provides definitive structural validation, as seen in studies of buta-1,3-diyne derivatives . Additionally, High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and isotopic patterns.

Q. What safety protocols are essential when handling this compound?

Due to the tributylstannyl group’s toxicity and air sensitivity, researchers must use gloveboxes or Schlenk lines under inert atmospheres. Sigma-Aldrich’s guidelines for similar stannanes recommend avoiding skin contact, using PPE (gloves, goggles), and storing at −20°C in amber vials . Waste disposal should adhere to institutional protocols for organotin compounds.

Advanced Research Questions

Q. How does the tributylstannyl group influence regioselectivity in cross-coupling reactions?

The tributylstannyl moiety acts as a directing group in Pd-catalyzed Stille couplings, enabling selective bond formation at the β-position of the diene. Evidence from Cp₂ZrCl₂–Et₃Al-mediated reactions shows that steric and electronic effects of the stannyl group suppress cyclic carbometallation pathways, favoring linear 1,3-diene products . Computational studies (e.g., DFT) are recommended to map transition states and rationalize selectivity trends.

Q. What strategies optimize the compound’s stability in materials science applications?

Incorporating the compound into conjugated polymers or Metal-Organic Frameworks (MOFs) enhances stability. For example, pyridinium dyes with buta-1,3-dienyl backbones in MOFs exhibit improved photoluminescence efficiency due to reduced aggregation . Researchers should explore co-polymerization with electron-deficient monomers or encapsulation in hydrophobic matrices to mitigate hydrolysis of the silane/stannane groups.

Q. How can contradictions in reported reaction yields be resolved?

Discrepancies often arise from catalyst loading, solvent polarity, or trace moisture. For instance, alkyne metathesis yields drop significantly if Mo catalysts are not rigorously purified . Systematic DOE (Design of Experiments) approaches, including varying catalyst ratios (e.g., 5–10 mol%) and solvents (THF vs. toluene), are advised. Kinetic profiling via in situ IR or NMR can identify side reactions (e.g., protodestannylation).

Methodological Considerations

  • Synthetic Optimization : Use triethylamine as a proton scavenger to enhance catalyst longevity .
  • Analytical Cross-Validation : Combine NMR with Sn-edge XANES to probe stannyl coordination environments .
  • Computational Modeling : Employ QSPR (Quantitative Structure-Property Relationship) tools to predict reactivity and stability .

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